molecular formula C18H24N2O2 B1240831 Trichostatin RK

Trichostatin RK

Cat. No.: B1240831
M. Wt: 300.4 g/mol
InChI Key: MOIJZGIUQNRPTH-BPLLCVTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichostatin RK is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, along with a hepta-2,4-dienamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichostatin RK typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with an appropriate hepta-2,4-dienamide precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trichostatin RK undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Trichostatin RK has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Trichostatin RK involves its interaction with specific molecular targets and pathways. The dimethylamino group and the conjugated dienamide system play crucial roles in its biological activity. The compound may interact with cellular enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one
  • (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienal
  • (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid

Uniqueness

Trichostatin RK is unique due to its specific structural features, including the trimethyl substitution and the hepta-2,4-dienamide backbone. These structural elements contribute to its distinct chemical behavior and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

InChI

InChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+

InChI Key

MOIJZGIUQNRPTH-BPLLCVTGSA-N

Isomeric SMILES

CC(/C=C(\C)/C=C/C(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

Synonyms

trichostatin RK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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